molecular formula C11H15N3 B2648033 2-(1-methyl-1H-indazol-3-yl)propan-2-amine CAS No. 1539323-37-9

2-(1-methyl-1H-indazol-3-yl)propan-2-amine

Cat. No.: B2648033
CAS No.: 1539323-37-9
M. Wt: 189.262
InChI Key: DDPYIBKNGOPFTR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indazol-3-yl)propan-2-amine is an organic compound with the molecular formula C11H15N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine typically involves the reaction of 1-methyl-1H-indazole with appropriate amine precursors under controlled conditions. One common method includes the use of reductive amination, where the indazole is reacted with a ketone or aldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1-methyl-1H-indazol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-methyl-1H-indazol-3-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(1-methyl-1H-indazol-3-yl)propan-2-amine can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

2-(1-methylindazol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,12)10-8-6-4-5-7-9(8)14(3)13-10/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPYIBKNGOPFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN(C2=CC=CC=C21)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539323-37-9
Record name 2-(1-methyl-1H-indazol-3-yl)propan-2-amine
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